2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a molecular formula of C25H22BrClN2O3 and a molecular weight of 513.823 g/mol . This compound is notable for its unique structure, which includes a chromene core, a brominated phenyl group, and a cyanide functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps. One common route includes the following steps:
Formation of the chromene core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the brominated phenyl group: This step involves a bromination reaction using bromine or a brominating agent.
Attachment of the chlorobenzyl group: This is done through an etherification reaction using 4-chlorobenzyl chloride.
Addition of the cyanide group: This final step involves a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **2-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- **2-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22BrClN2O3 |
---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
2-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H22BrClN2O3/c1-25(2)10-19(30)23-21(11-25)32-24(29)18(12-28)22(23)17-9-15(26)5-8-20(17)31-13-14-3-6-16(27)7-4-14/h3-9,22H,10-11,13,29H2,1-2H3 |
InChI Key |
VFBOSPYJNTYQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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